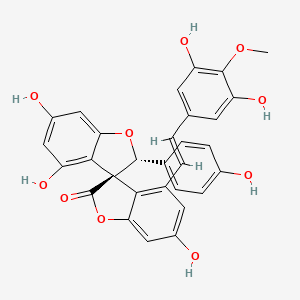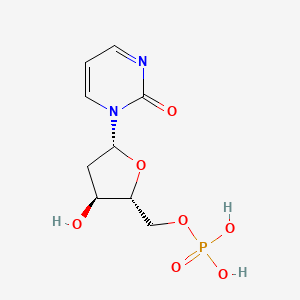![molecular formula C4H9NO3S B1244602 L-Alanine, 3-[(S)-methylsulfinyl]- (9CI) CAS No. 32726-14-0](/img/structure/B1244602.png)
L-Alanine, 3-[(S)-methylsulfinyl]- (9CI)
描述
S-甲基-L-半胱氨酸-S-氧化物: 是一种含硫氨基酸衍生物,存在于多种植物中,特别是葱属植物中,包括大蒜和洋葱 . 这种化合物因其潜在的健康益处和治疗应用而引起了广泛关注,包括保护细胞免受氧化损伤的抗氧化特性 .
准备方法
合成路线和反应条件: S-甲基-L-半胱氨酸-S-氧化物可以通过使用过氧化氢或过酸等氧化剂氧化 S-甲基-L-半胱氨酸来合成 . 反应通常在温和条件下进行,温度保持在室温以避免产物分解。
工业生产方法: S-甲基-L-半胱氨酸-S-氧化物的工业生产通常涉及从大蒜和洋葱等天然来源中提取,然后进行纯化过程 . 提取过程可能包括溶剂提取、结晶和色谱法以获得高纯度产品。
化学反应分析
反应类型: S-甲基-L-半胱氨酸-S-氧化物会发生各种化学反应,包括:
氧化: 它可以被进一步氧化形成砜衍生物。
还原: 它可以被还原回 S-甲基-L-半胱氨酸。
常见试剂和条件:
氧化: 过氧化氢,过酸。
还原: 硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂.
形成的主要产物:
氧化: 砜衍生物。
还原: S-甲基-L-半胱氨酸。
取代: 根据所使用的亲核试剂,各种取代衍生物.
科学研究应用
作用机制
S-甲基-L-半胱氨酸-S-氧化物主要通过其抗氧化特性发挥其作用。 它充当蛋氨酸亚砜还原酶 A (MSRA) 的底物,该酶催化蛋氨酸亚砜还原回蛋氨酸,从而清除自由基并保护细胞免受氧化损伤 . 该化合物还影响各种信号通路,包括 p38 MAPK 信号通路,该通路参与细胞对压力的反应 .
相似化合物的比较
属性
IUPAC Name |
2-amino-3-methylsulfinylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHPCSGGOGHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963830 | |
| Record name | 3-(Methanesulfinyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6853-87-8, 4740-94-7, 32726-14-0 | |
| Record name | S-Methylcysteine S-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methanesulfinyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 °C | |
| Record name | (S)C(S)S-S-Methylcysteine sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methiin and where is it found?
A1: Methiin, also known as S-Methylcysteine Sulfoxide (SMCS), is a naturally occurring sulfur-containing amino acid predominantly found in plants belonging to the Liliaceae (e.g., garlic, onions) and Cruciferae (e.g., cabbage, radish) families. [, , ]
Q2: What is the chemical structure of Methiin?
A2: Methiin's molecular formula is C4H9NO3S, and its molecular weight is 151.19 g/mol. [] While its spectroscopic data has not been extensively discussed in the provided papers, its structure has been confirmed through various methods including NMR and mass spectrometry. [, , ]
Q3: How does Methiin impact cholesterol levels?
A4: Studies in rats fed high cholesterol diets supplemented with Methiin have shown a significant reduction in serum cholesterol levels. [, ] This effect was more pronounced with 0.5% Methiin supplementation compared to 0.25%. [] While the exact mechanism is unclear, the research suggests Methiin might influence cholesterol metabolism. [, ]
Q4: Does Methiin play a role in plant defense mechanisms?
A6: There is evidence suggesting Methiin might act as a nematode attractant in garlic (Allium sativum). [] Further research is needed to elucidate the role of Methiin in plant-pathogen interactions and potential defense mechanisms.
Q5: How does Methiin contribute to the flavor profile of Allium species?
A7: While Methiin itself is odorless, it acts as a precursor to volatile sulfur compounds that contribute to the characteristic flavors of Allium species. Upon tissue disruption, enzymes like alliinase cleave Methiin, generating volatile compounds responsible for the pungent aroma. [, , ] The specific volatile compounds formed depend on the Allium species and the presence of other precursors like alliin and isoalliin. [, , , ]
Q6: How is Methiin quantified in plant material?
A8: Several analytical methods have been developed for quantifying Methiin and related compounds in plants. High-performance liquid chromatography (HPLC) coupled with various detectors like photodiode array (PDA) or mass spectrometry (MS) is commonly employed. [, , , , , ] Gas chromatography coupled with mass spectrometry (GC-MS) is also used to analyze the volatile sulfur compounds derived from Methiin. [, , ]
Q7: How do different factors affect the levels of Methiin in plants?
A7: The content of Methiin and other cysteine sulfoxides in Allium species can vary significantly depending on various factors. These include:
- Genotype: Different garlic genotypes exhibit varying levels of Methiin, highlighting the influence of genetic factors. [, ]
- Cultivar: Leek cultivars show significant variations in Methiin content, suggesting the importance of cultivar selection for specific applications. [, ]
- Harvest time: The concentration of Methiin in leek fluctuates throughout the growing season, indicating the need for optimal harvest timing to maximize its content. []
- Environmental factors: While genetic factors play a dominant role, environmental conditions during plant growth can also influence Methiin levels. []
- Storage conditions: Storage of garlic at 5°C for 8 weeks led to an increase in Methiin content, suggesting potential post-harvest modifications. []
- Fertilization strategies: Applying composted red clover as green manure significantly increased the Methiin content in leek compared to other fertilization methods, indicating the potential for optimizing cultivation practices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)
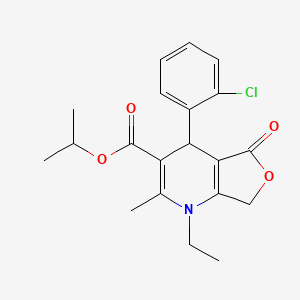
![(2S,4R)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1244526.png)
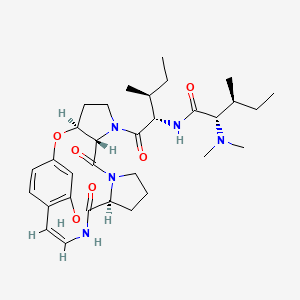
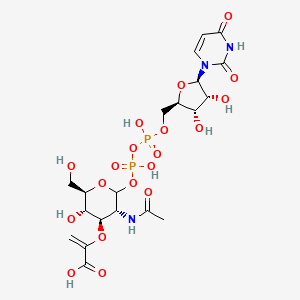

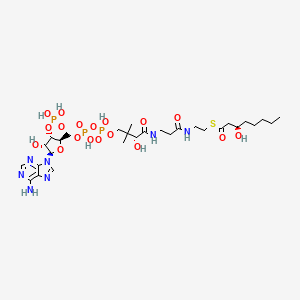
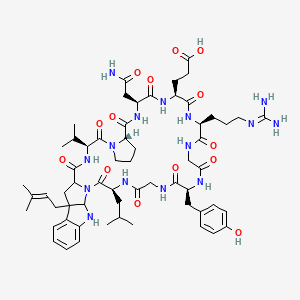
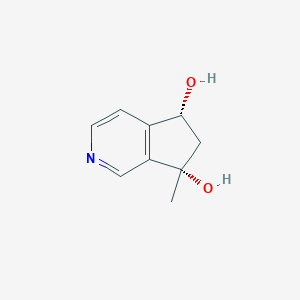
![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)
